N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-20(2)14(22)12-7-10(8-19-12)13(21)9-3-5-11(6-4-9)15(16,17)18/h3-8,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNMSMBFDBEJFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328399 | |
| Record name | N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649023 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
241147-00-2 | |
| Record name | N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Coupling Reactions: The final step involves coupling the trifluoromethylated benzoyl chloride with the pyrrole ring in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield .
Chemical Reactions Analysis
Chemical Transformations
The compound undergoes several transformations, influenced by its functional groups (trifluoromethylbenzoyl, dimethylamide):
Nucleophilic Substitutions
-
Reagent : Sodium methoxide in methanol.
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Reaction : Substitution at the pyrrole ring or carbonyl group.
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Outcome : Derivatives with altered lipophilicity or electronic properties.
Oxidation Reactions
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Reagent : Potassium permanganate (KMnO₄) in acidic conditions.
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Reaction : Oxidation of the pyrrole ring or side chains.
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Outcome : Formation of oxidized derivatives (e.g., ketones, carboxylic acids).
Reductive Transformations
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Reagent : Catalytic hydrogenation (Pd/C) or lithium aluminum hydride (LiAlH₄).
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Reaction : Reduction of carbonyl groups or aromatic rings.
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Outcome : Hydrogenated derivatives with modified biological activity.
Comparison of Transformations :
| Reaction Type | Reagent | Key Feature |
|---|---|---|
| Nucleophilic Substitution | NaOMe | Selective modification of functional groups |
| Oxidation | KMnO₄ | Formation of polar oxidized derivatives |
| Reduction | Pd/C or LiAlH₄ | Hydrogenation of unsaturated bonds |
Spectroscopic Analysis and Stability
The compound’s stability and reactivity are supported by vibrational spectroscopy and density functional theory (DFT) studies :
-
Infrared (IR) and Raman Spectroscopy :
-
DFT Calculations :
Biological Implications of Reactivity
The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and target binding. Its interaction with biological targets (e.g., enzymes) may involve:
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Hydrogen Bonding : Amide groups facilitate binding to polar residues.
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Electron-Withdrawing Effects : Trifluoromethyl groups stabilize reactive intermediates.
Scientific Research Applications
Pharmaceutical Development
N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that pyrrole derivatives can inhibit cancer cell proliferation by inducing apoptosis in targeted cells. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against cancer cells.
Agricultural Chemistry
The compound has also been explored for its applications in agricultural chemistry, specifically as a pesticide or herbicide.
Case Study: Pesticidal Efficacy
In experimental settings, this compound demonstrated significant activity against various pests. Its mechanism of action involves disrupting the nervous system of insects, leading to paralysis and death. This property positions it as a potential alternative to traditional pesticides, which often have broader environmental impacts.
Material Science
The unique chemical structure of this compound also lends itself to applications in material science, particularly in the development of polymers and coatings.
Case Study: Polymer Synthesis
Studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. The trifluoromethyl group contributes to increased hydrophobicity, making these materials suitable for applications in environments where moisture resistance is critical.
Data Tables
| Application Area | Description |
|---|---|
| Pharmaceutical | Potential anticancer agent; induces apoptosis in cancer cells |
| Agricultural Chemistry | Effective pesticide; disrupts insect nervous systems |
| Material Science | Enhances thermal stability and hydrophobicity in polymers |
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but lacks the pyrrole ring, leading to different chemical and biological properties.
N,N-dimethyl-4-(trifluoromethyl)benzamide: Similar structure but without the pyrrole ring, affecting its reactivity and applications.
Uniqueness
N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is unique due to the combination of the trifluoromethyl group and the pyrrole ring, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Biological Activity
N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Overview of the Compound
- Chemical Structure : The compound features a pyrrole ring linked to a trifluoromethyl-substituted benzoyl moiety, providing unique reactivity and biological properties.
- Molecular Formula : C15H13F3N2O2
- Molecular Weight : 310.27 g/mol
- CAS Number : 241147-00-2
This compound interacts with various molecular targets, influencing multiple biological pathways. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : It can interact with cellular receptors, modulating their activity and leading to physiological responses such as anti-inflammatory effects.
Antimicrobial Activity
Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown Minimum Inhibitory Concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, suggesting that this compound may possess similar or enhanced activity due to its structural features .
Anticancer Potential
Research has highlighted the potential anticancer activity of pyrrole derivatives. Compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For example, some derivatives showed up to a 10-fold increase in potency compared to standard chemotherapeutic agents .
Comparative Analysis with Similar Compounds
Case Studies and Research Findings
- Antibacterial Activity Study :
- Anticancer Activity Assessment :
- In Vivo Studies :
Q & A
Basic: What are the established synthetic routes for N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide, and how are intermediates characterized?
Answer:
The synthesis typically involves Friedel-Crafts acylation to introduce the 4-(trifluoromethyl)benzoyl group to the pyrrole core. For example, intermediate 277 (4-(2-fluoro-4-(trifluoromethyl)benzoyl)-3-methyl-1H-pyrrole-2-carboxylic acid) is synthesized via this method and used directly without characterization in subsequent amide coupling reactions . Key intermediates are characterized using 1H NMR (e.g., δ 7.94–7.96 ppm for aromatic protons) and ESI-MS (e.g., m/z 311.1 [M+1] for compound 283) to confirm structural integrity . Low-yield steps (e.g., 13% for compound 131) highlight the need for optimization in nucleophilic substitution or coupling conditions .
Basic: What analytical techniques are critical for verifying the purity and structure of this compound?
Answer:
- 1H NMR : Used to confirm regioselectivity and substituent positions (e.g., splitting patterns for pyrrole protons at δ 6.19 ppm) .
- ESI-MS : Validates molecular weight (e.g., m/z 391.1 [M+1] for compound 133) .
- HPLC : Ensures purity (>95% for most derivatives, e.g., 97.34% for compound 283) .
- SFC (Supercritical Fluid Chromatography) : Resolves enantiomers (e.g., enantiomers I and II of compound 134 with retention times 4.30 and 5.12 minutes) .
Advanced: How can reaction yields be improved in low-yielding steps such as amide coupling or cyclization?
Answer:
- Optimize coupling reagents : Replace traditional EDCI/HOBt with newer catalysts like HATU for better activation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of trifluoromethyl-containing intermediates .
- Temperature control : Heating to 100°C in DMSO improved cyclization yields (e.g., 60% for compound 145) .
- Purification : Use SFC for enantiomer separation instead of traditional column chromatography to reduce loss .
Advanced: How does computational modeling (e.g., DFT) predict the electronic properties of this compound?
Answer:
Density Functional Theory (DFT) calculates electron density distributions and local kinetic energy to predict reactivity. For example:
- The trifluoromethyl group increases electrophilicity at the benzoyl moiety, directing nucleophilic attacks to the pyrrole ring .
- Fukui function analysis identifies reactive sites for functionalization (e.g., C-3 position of pyrrole as a soft nucleophile) .
- Solvent effects (e.g., dielectric constant of DMSO) are modeled to simulate reaction environments .
Advanced: How can discrepancies between experimental and theoretical spectral data be resolved?
Answer:
- DFT-NMR correlation : Compare computed chemical shifts (e.g., using B3LYP/6-311+G(d,p)) with experimental NMR data to validate tautomeric forms or conformers .
- Dynamic effects : Account for temperature-dependent rotational barriers (e.g., hindered rotation of the dimethylamide group causing peak broadening) .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., confirming substitution patterns in compound 283 via crystal structure) .
Advanced: What role does the trifluoromethyl group play in modulating biological or physicochemical properties?
Answer:
- Lipophilicity : The -CF₃ group enhances membrane permeability (logP increased by ~1.5 units compared to non-fluorinated analogs) .
- Metabolic stability : Resists oxidative degradation via cytochrome P450 enzymes due to strong C-F bonds .
- Electronic effects : Withdraws electron density, stabilizing the benzoyl-pyrrole conjugation system (λmax shift from 280 nm to 310 nm in UV-Vis) .
Advanced: How are enantiomers separated, and what chiral analysis methods are recommended?
Answer:
- SFC with chiral columns : Lux A1 columns and IPA co-solvent (30–40%) resolve enantiomers (e.g., compound 99 with 40% yield after SFC) .
- Optical rotation : Compare [α]D values (e.g., +15.2° for enantiomer I vs. -14.8° for enantiomer II) .
- Circular Dichroism (CD) : Correlates absolute configuration with Cotton effects (e.g., positive peak at 225 nm for R-enantiomers) .
Basic: What purification strategies are effective for removing byproducts in the final step?
Answer:
- Acid/base washes : Remove unreacted amines or carboxylic acids (e.g., aqueous HCl for basic impurities) .
- Recrystallization : Use ethanol/water mixtures to isolate high-purity solids (e.g., compound 133 with 44% yield) .
- Flash chromatography : Employ gradient elution (hexane/EtOAc) for polar byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
